2-Bromo-3-iodobenzoyl chloride
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Overview
Description
2-Bromo-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodobenzoyl chloride typically involves the halogenation of benzoyl chloride derivatives. One common method is the bromination of 3-iodobenzoyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts and boron reagents.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Coupling: Formation of biaryl or styrene derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-3-iodobenzoyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodobenzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic transformations. The presence of both bromine and iodine atoms enhances its reactivity and selectivity in coupling reactions, allowing for the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl chloride: Similar structure but lacks the bromine atom, making it less reactive in certain coupling reactions.
3-Bromo-2-iodobenzoyl chloride: Positional isomer with different reactivity and selectivity in synthetic applications.
2-Bromo-5-iodobenzoyl chloride: Another positional isomer with distinct chemical properties and applications.
Uniqueness
2-Bromo-3-iodobenzoyl chloride is unique due to the specific positioning of the bromine and iodine atoms, which provides a balance of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H3BrClIO |
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Molecular Weight |
345.36 g/mol |
IUPAC Name |
2-bromo-3-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3BrClIO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |
InChI Key |
LXOSUFWYLIBUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)Cl |
Origin of Product |
United States |
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